4-[5-(Butan-2-yl)-1,3-benzoxazol-2-yl]aniline
CAS No.: 423150-86-1
Cat. No.: VC7063655
Molecular Formula: C17H18N2O
Molecular Weight: 266.344
* For research use only. Not for human or veterinary use.
![4-[5-(Butan-2-yl)-1,3-benzoxazol-2-yl]aniline - 423150-86-1](/images/structure/VC7063655.png)
Specification
CAS No. | 423150-86-1 |
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Molecular Formula | C17H18N2O |
Molecular Weight | 266.344 |
IUPAC Name | 4-(5-butan-2-yl-1,3-benzoxazol-2-yl)aniline |
Standard InChI | InChI=1S/C17H18N2O/c1-3-11(2)13-6-9-16-15(10-13)19-17(20-16)12-4-7-14(18)8-5-12/h4-11H,3,18H2,1-2H3 |
Standard InChI Key | HMWNYDODKXTURV-UHFFFAOYSA-N |
SMILES | CCC(C)C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a benzoxazole heterocycle fused to an aniline group, with a sec-butyl (butan-2-yl) substituent at the 5-position of the benzoxazole ring. The IUPAC name, 4-(5-butan-2-yl-1,3-benzoxazol-2-yl)aniline, reflects this arrangement . Key structural attributes include:
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Benzoxazole Core: A planar, aromatic system comprising fused benzene and oxazole rings, contributing to π-π stacking interactions and electronic delocalization .
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Butan-2-yl Group: A branched alkyl chain at position 5, enhancing lipophilicity and potentially influencing membrane permeability in biological systems.
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Aniline Moiety: A para-aminophenyl group at position 2, enabling participation in hydrogen bonding and electrophilic substitution reactions .
The 3D conformation, accessible via PubChem’s interactive model, reveals a non-planar geometry due to steric hindrance from the sec-butyl group .
Physicochemical Characteristics
Critical properties derived from experimental and computational data include:
Property | Value | Source |
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Molecular Weight | 266.34 g/mol | |
Density | 1.257 g/cm³ | |
Boiling Point | 361.4°C at 760 mmHg | |
Flash Point | 172.4°C | |
Vapor Pressure | 2.08 × 10⁻⁵ mmHg at 25°C | |
LogP (Partition Coefficient) | 3.658 |
The relatively high logP value indicates significant hydrophobicity, suggesting preferential partitioning into lipid membranes . This property may underlie its biological activity, as observed in structurally similar benzoxazole derivatives.
Synthesis and Reactivity
Synthetic Pathways
The synthesis of 4-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]aniline typically involves multi-step organic reactions:
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Formation of the Benzoxazole Core:
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Condensation of 2-aminophenol derivatives with carboxylic acid derivatives or their equivalents. For example, reaction of 5-(butan-2-yl)-2-aminophenol with an appropriate acylating agent forms the oxazole ring.
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Cyclodehydration under acidic or thermal conditions completes the benzoxazole structure .
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Introduction of the Aniline Group:
Industrial-scale synthesis may employ continuous flow reactors to optimize yield and purity, as demonstrated for analogous benzoxazoles.
Chemical Reactivity
The compound’s reactivity is governed by its functional groups:
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Aniline Group:
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Benzoxazole Ring:
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Butan-2-yl Substituent:
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Oxidation: Tertiary C-H bonds may undergo oxidation to form ketones or alcohols, altering hydrophilicity.
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Future Perspectives
Drug Development
The compound’s structural motif aligns with pharmacophores targeting kinase inhibitors and DNA intercalators. Future studies should explore:
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In Vivo Efficacy: Pharmacokinetic and toxicity profiles in animal models.
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Structure-Activity Relationships (SAR): Modifications to the butan-2-yl or aniline groups to optimize bioactivity.
Advanced Materials
Incorporating this benzoxazole into conjugated polymers could yield novel semiconductors for flexible electronics. Computational modeling of electronic properties (e.g., HOMO-LUMO gaps) would guide material design.
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